N-Hexadecanoyl-serine
Description
N-Hexadecanoyl-serine (C₁₉H₃₇NO₄, molecular weight: 343.272 g/mol) is an N-acylated amino acid derivative comprising a serine residue conjugated to a hexadecanoyl (16-carbon) fatty acid chain via an amide bond . This class of compounds, termed N-acyl amino acids, is recognized for its role in biological signaling, membrane modulation, and interfacial activity. Structurally, the polar serine head group (with hydroxyl and carboxyl functionalities) and the hydrophobic acyl tail enable amphiphilic behavior, making it relevant in studies of lipid-protein interactions, skincare formulations, and bioactive lipid mediators.
Properties
CAS No. |
16417-38-2 |
|---|---|
Molecular Formula |
C19H37NO4 |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
2-(hexadecanoylamino)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C19H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(22)20-17(16-21)19(23)24/h17,21H,2-16H2,1H3,(H,20,22)(H,23,24) |
InChI Key |
BFVRFWIQTACAPT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(=O)O |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(=O)O |
Other CAS No. |
16417-38-2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Hexadecanoyl-serine can be synthesized through various methods. One common approach involves the reaction of hexadecanoyl chloride with L-serine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve enzymatic methods using lipases. This approach is eco-friendly and highly selective, although it may have limitations such as low conversion rates and long reaction times. Another method involves the use of mixed acid anhydrides to react with amino acids, providing a simple and convenient process for preparing N-acyl derivatives .
Chemical Reactions Analysis
Types of Reactions: N-Hexadecanoyl-serine undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the fatty acid chain, leading to the formation of hydroperoxides and other oxidized derivatives.
Reduction: The amide bond can be reduced to form the corresponding amine and alcohol.
Substitution: The hydroxyl group of serine can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Acid chlorides or anhydrides can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Hydroperoxides, alcohols, and ketones.
Reduction: Amines and alcohols.
Substitution: Esters and ethers.
Scientific Research Applications
N-Hexadecanoyl-serine has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant due to its amphiphilic nature, which allows it to reduce surface tension and form micelles.
Biology: Its biocompatibility makes it suitable for use in biological studies, particularly in the formation of vesicles and bilayers.
Mechanism of Action
The mechanism of action of N-Hexadecanoyl-serine involves its interaction with cellular membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane protein function. The molecular targets and pathways involved are primarily related to its surfactant properties and its ability to modulate membrane dynamics .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar N-Acyl Amino Acids
N-Hexadecanoyl-serine belongs to a broader family of N-acyl amino acids. Below is a comparative analysis of its structural analogs:
Comparison with Ester-Based Lipids
While this compound features an amide bond, hexadecanoic acid hexadecyl ester (C₃₂H₆₄O₂, palmitic acid ester) is a structurally distinct ester-linked lipid. Key differences include:
- Functional Group Stability: Amide bonds (this compound) resist hydrolysis better than ester bonds, making the former more suitable for prolonged biological activity .
- Applications: Ester-based lipids are common in lubricants and surfactants, whereas N-acyl amino acids are prioritized in biomedicine due to their biocompatibility and signaling roles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
